5-amino-1H-imidazole-2,4-dicarbonitrile
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Overview
Description
5-amino-1H-imidazole-2,4-dicarbonitrile: is an organic compound with the molecular formula C5H3N5 and a molecular weight of 133.11 g/mol . It is known for its low conductivity, good film formability, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1H-imidazole-2,4-dicarbonitrile typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of appropriate nitrile-containing precursors . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency . The process may include steps such as purification and crystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions: 5-amino-1H-imidazole-2,4-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: 5-amino-1H-imidazole-2,4-dicarbonitrile is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials . It is also employed in the development of conductive polymers and other advanced materials .
Biology and Medicine: This property makes it a candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the fabrication of organic electrical bistable devices . These devices are created by embedding a thin metal layer within the organic material, which can be achieved through vacuum evaporation methods .
Mechanism of Action
The exact mechanism of action of 5-amino-1H-imidazole-2,4-dicarbonitrile is still under investigation. research suggests that it may exert its effects through enzyme inhibition . The compound might interact with specific enzymes, potentially inhibiting their activity and affecting cellular processes such as cancer cell growth . Further studies are needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
- 2-amino-4,5-dicyano-1H-imidazole
- 4,5-dicyano-2-aminoimidazole
- 2-amino-1H-imidazole-4,5-dicarbonitrile
Comparison: 5-amino-1H-imidazole-2,4-dicarbonitrile is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and physical properties . Compared to similar compounds, it exhibits better film formability and stability, making it more suitable for applications in material science and organic electronics .
Properties
Molecular Formula |
C5H3N5 |
---|---|
Molecular Weight |
133.11 g/mol |
IUPAC Name |
4-amino-1H-imidazole-2,5-dicarbonitrile |
InChI |
InChI=1S/C5H3N5/c6-1-3-5(8)10-4(2-7)9-3/h8H2,(H,9,10) |
InChI Key |
ROXJKYXRRSOBPB-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(N=C(N1)C#N)N |
Origin of Product |
United States |
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